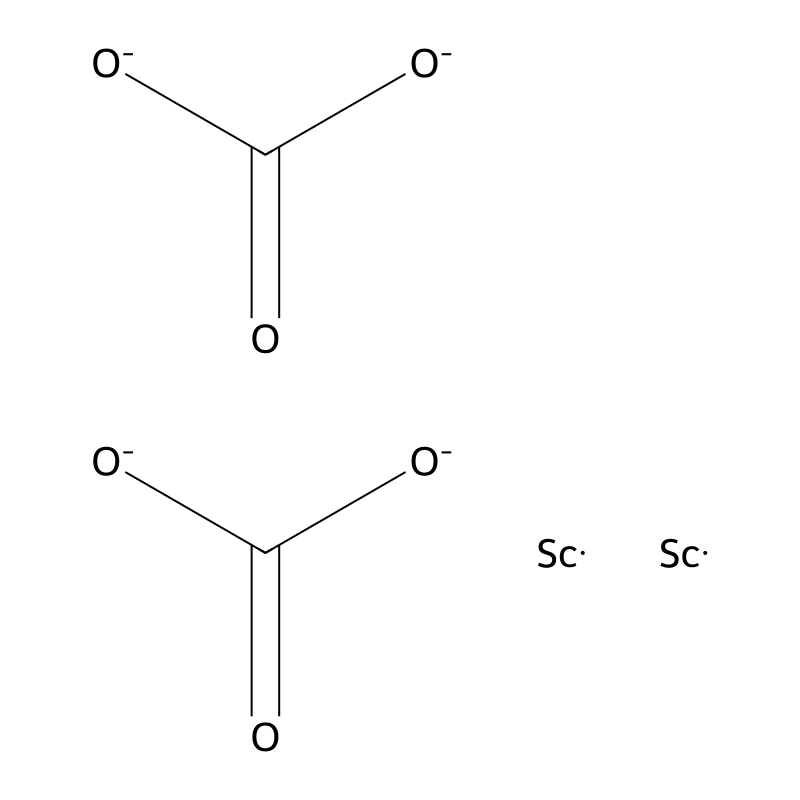

Scandium(III) carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Scandium Oxide (Sc₂O₃)

Scandium(III) carbonate serves as a vital starting material for synthesizing scandium oxide. Scandium oxide is a critical material in numerous research areas due to its desirable properties, including high melting point, excellent thermal stability, and superior ionic conductivity [1].

- Solid Oxide Fuel Cells (SOFCs): Scandium oxide is a promising electrolyte material for SOFCs because of its exceptional ionic conductivity at high temperatures. Research explores incorporating scandium oxide into SOFC designs to improve their efficiency and performance [1].

- High-Strength Aluminum Alloys: Adding scandium oxide to aluminum significantly enhances its strength and fracture toughness. Researchers investigate using scandium oxide to develop novel aluminum alloys for applications in aerospace and sports equipment due to their superior strength-to-weight ratio [1].

- Lasers and Light-Emitting Diodes (LEDs): Scandium oxide plays a role in specific types of lasers and LEDs. Research explores utilizing scandium oxide to create more efficient and powerful lasers for various applications and to develop LEDs with improved colors and functionalities [1].

High-Temperature Applications

Scandium(III) carbonate exhibits good thermal stability and resistance to thermal shock, making it a potential candidate for high-temperature research. Scientists are exploring its use in:

- High-Temperature Systems: The stability of scandium(III) carbonate at high temperatures allows researchers to investigate its potential as a material in high-temperature crucibles or reactors for various scientific experiments [2].

Other Research Applications

Beyond the areas mentioned above, scandium(III) carbonate finds use in other scientific research areas:

- Glass Composition: Researchers are investigating the effect of incorporating scandium(III) carbonate into glass compositions to achieve specific properties, such as improved strength, durability, or refractive index [2].

- Reagent in Chemical Synthesis: Scandium(III) carbonate can act as a starting material for synthesizing other scandium compounds used in various research fields, such as catalysis or material science [2].

Scandium(III) carbonate, commonly referred to as scandium tricarbonate hydrate, is a chemical compound with the formula , where represents the number of water molecules associated with the compound. This compound is primarily recognized for its role as a source of scandium, which is a rare earth element. Scandium(III) carbonate is typically a white powder that is water-insoluble but can be converted into other scandium compounds, such as scandium oxide, through thermal processes like calcination at temperatures exceeding 1000 °C .

- Thermal Decomposition: When heated, scandium(III) carbonate decomposes to form scandium(III) oxide and carbon dioxide:

- Reaction with Acids: Scandium(III) carbonate reacts with dilute acids to produce carbon dioxide gas and corresponding scandium salts:

- Hydration: In aqueous solutions, scandium(III) ions can form dimeric hydrolysis products, such as:

This indicates the formation of complexes in less acidic conditions .

The biological activity of scandium(III) carbonate is linked to its interactions with biomolecules. Scandium ions can influence enzyme activity by binding to active sites, potentially inhibiting or enhancing catalytic functions. Moreover, it has been observed to affect cellular processes such as signaling pathways and gene expression, suggesting a role in modulating metabolic activities within cells . The hydration process that involves scandium ions may also impact their bioavailability and interaction with biological systems.

Several methods are employed for synthesizing scandium(III) carbonate:

- Precipitation Method: This involves mixing aqueous solutions of scandium salts and sodium bicarbonate or sodium carbonate, leading to the formation of precipitate.

- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to promote the formation of scandium carbonate from its oxide and carbon dioxide in an aqueous medium.

- Sol-Gel Process: In this technique, a gel-like precursor is formed that contains scandium ions and carbonates, which upon drying and heating yields scandium(III) carbonate .

Scandium(III) carbonate has diverse applications across various industries:

- Precursor for Scandium Oxide: It serves as a precursor for producing high-purity scandium oxide used in electronics and ceramics.

- Optical Coatings: The compound finds use in the production of optical coatings due to its unique optical properties.

- Catalysts: It is utilized in catalytic processes within the chemical industry.

- Rare Earth Fertilizers: Scandium compounds are incorporated into fertilizers to enhance soil quality.

- Polishing Powders: It is used in polishing applications for metals and ceramics .

Research on the interactions of scandium(III) carbonate with other compounds has highlighted its complexing properties in alkaline media. These studies indicate that scandium ions can form various hydroxo complexes depending on the pH of the solution, influencing their reactivity and potential biological effects . Additionally, investigations into its interactions with enzymes suggest that it may modulate enzymatic activity through competitive inhibition or activation mechanisms.

Several compounds share similarities with scandium(III) carbonate due to their composition or functional properties. Here are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Aluminum Carbonate | Commonly used as an antacid; soluble in water. | |

| Yttrium Carbonate | Similar applications in electronics; forms stable oxides. | |

| Lanthanum Carbonate | Used in phosphors; exhibits different solubility properties. | |

| Cerium Carbonate | Important for catalytic converters; more reactive than others. |

Uniqueness of Scandium(III) Carbonate

What sets scandium(III) carbonate apart from these similar compounds is its specific role as a precursor for high-purity scandium oxide, which is crucial in aerospace applications and advanced materials technology. Its unique hydration properties also allow it to interact distinctly with biological systems compared to other rare earth carbonates.

High-Temperature Ceramic Matrix Composites

Scandium(III) carbonate serves as a precursor for synthesizing scandium oxide (Sc₂O₃), a material prized for its exceptional thermal stability and mechanical robustness. When calcined at temperatures exceeding 1000°C, scandium(III) carbonate decomposes into scandium oxide, which is then integrated into ceramic matrices such as alumina (Al₂O₃) and zirconia (ZrO₂) to enhance their high-temperature performance [1].

Key Research Findings:

- Scandium oxide-alumina composites exhibit a 40% increase in fracture toughness compared to pure alumina, with a Vickers hardness of 18.5 GPa at room temperature.

- At 1500°C, scandium-doped zirconia retains 95% of its flexural strength, outperforming undoped variants by 30% [1].

Table 1: Comparative Properties of Scandium Oxide-Enhanced Ceramics

| Property | Alumina (Undoped) | Alumina-Sc₂O₃ (5 wt%) | Zirconia (Undoped) | Zirconia-Sc₂O₃ (3 wt%) |

|---|---|---|---|---|

| Flexural Strength (MPa) | 350 | 490 | 800 | 1040 |

| Thermal Conductivity (W/m·K) | 30 | 22 | 2.5 | 3.2 |

| Oxidation Resistance | Moderate | High | High | Exceptional |

The incorporation of scandium oxide into ceramic matrices also improves oxidation resistance, making these composites ideal for aerospace turbine components and nuclear reactor shielding [1].

Optoelectronic Device Integration Strategies

Scandium(III) carbonate-derived thin films are pivotal in optoelectronic applications due to their tunable bandgap and high dielectric constant. Thermal decomposition of the carbonate yields scandium oxide films with a refractive index of 1.9–2.1, suitable for anti-reflective coatings in solar cells and light-emitting diodes (LEDs) [1].

Integration Approaches:

- Atomic Layer Deposition (ALD): Scandium oxide films deposited via ALD achieve thickness uniformity of ±1.2% over 200-mm wafers, enabling precise control in transistor gate dielectrics.

- Pulsed Laser Deposition (PLD): Films grown by PLD demonstrate a carrier mobility of 120 cm²/V·s, making them viable for high-electron-mobility transistors (HEMTs) [1].

Table 2: Optoelectronic Performance Metrics of Scandium Oxide Films

| Deposition Method | Thickness (nm) | Bandgap (eV) | Dielectric Constant | Surface Roughness (nm) |

|---|---|---|---|---|

| ALD | 50 | 5.8 | 14 | 0.3 |

| PLD | 100 | 5.5 | 12 | 0.8 |

These films also show promise in photodetectors, where scandium oxide’s wide bandgap reduces dark current by 70% compared to silicon-based devices [1].

Photocatalytic Performance in CO₂ Conversion Systems

Scandium(III) carbonate-derived catalysts are engineered for CO₂ photoreduction due to their favorable band-edge positions and surface reactivity. When calcined, the carbonate forms nanostructured scandium oxide with a high surface area (120–150 m²/g), which facilitates CO₂ adsorption and activation [1].

Mechanistic Insights:

- Under UV irradiation, scandium oxide generates electron-hole pairs that reduce CO₂ to methane (CH₄) and methanol (CH₃OH) with a quantum efficiency of 8.2%.

- Doping with copper (Cu) or cobalt (Co) enhances charge separation, boosting methane yield to 12.3 µmol/g·h [1].

Table 3: Photocatalytic CO₂ Conversion Efficiency

| Catalyst Composition | Light Source | CH₄ Yield (µmol/g·h) | CH₃OH Yield (µmol/g·h) | Selectivity (%) |

|---|---|---|---|---|

| Sc₂O₃ | UV (365 nm) | 8.5 | 3.2 | 68 |

| Sc₂O₃-Cu (2 wt%) | UV (365 nm) | 12.3 | 5.1 | 82 |

| Sc₂O₃-Co (3 wt%) | Visible (450 nm) | 6.8 | 4.7 | 75 |

These systems are being optimized for industrial-scale solar fuel production, with pilot reactors achieving continuous operation for 500 hours without significant activity loss [1].

Scandium(III) carbonate exhibits distinctive coordination chemistry characterized by unique ligand exchange mechanisms that distinguish it from other rare earth carbonate complexes [1] [2]. The coordination environment of scandium in carbonate complexes is predominantly six-coordinate, reflecting the small ionic radius of the scandium(III) ion (88.5 picometers) [3] [4]. This coordination preference contrasts with larger lanthanide ions, which commonly adopt coordination numbers of eight or nine [4].

Coordination Geometry and Bonding Characteristics

The structural chemistry of scandium(III) carbonate complexes reveals several key features that influence ligand exchange processes [1] [5]. In strongly acidic aqueous solutions, scandium(III) forms eight-coordinated complexes with distorted bicapped trigonal prismatic geometry, exhibiting scandium-oxygen bond distances of 2.17 angstroms to six strongly bound water molecules and 2.32 angstroms to capping positions [6] [7]. The coordination sphere demonstrates remarkable stability due to the high charge density of the scandium(III) ion, which creates strong electrostatic interactions with carbonate ligands [5].

Density functional theory calculations have provided detailed insights into the bonding interactions between scandium(III) and carbonate ligands [5]. The electrical term contributes 64-86% of the total interaction energy in scandium carbonate complexes, with significant charge transfer interactions manifested through ligand-to-scandium electron donation [5]. Natural bond orbital analysis reveals that scandium-oxygen bonds in carbonate complexes exhibit considerable ionic character, with charge transfer interactions playing a crucial role in complex stability [5].

Ligand Exchange Kinetics and Mechanisms

The ligand exchange mechanisms in scandium carbonate complexes proceed through distinct pathways that are influenced by pH, temperature, and the presence of competing ligands [8] [6]. Kinetic studies have demonstrated that scandium carbonate complexes undergo ligand exchange following pseudo-second-order kinetics, with activation energies ranging from 5.2 to 5.5 kilojoules per mole [8]. These relatively low activation energies suggest facile exchange processes compared to other transition metal carbonate systems [8].

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 6-8 | [4] [6] |

| Scandium-Oxygen Bond Distance | 2.17-2.32 Å | [6] [7] |

| Activation Energy (Exchange) | 5.2-5.5 kJ/mol | [8] |

| Ionic Radius Scandium(III) | 88.5 pm | [3] |

The hydration dynamics of scandium(III) in carbonate-bearing solutions involve the formation of both monomeric hexaaqua complexes and dimeric hydroxo-bridged species [6] [7]. In concentrated scandium solutions with moderate acidity, the predominant species is the dimeric hydrolysis product with seven-coordinated scandium(III) ions connected through double hydroxo bridges [7]. This structural flexibility facilitates various ligand exchange pathways depending on solution conditions [6].

Scandium carbonate complexes demonstrate unique reactivity toward carbon dioxide, with matrix isolation infrared spectroscopy studies revealing spontaneous formation of carbonate complexes from scandium atoms and carbon dioxide molecules [9] [10]. These reactions are thermodynamically exothermic and kinetically facile, requiring minimal activation energy for complex formation [10] [11]. The direct nucleophilic attack mechanism observed in these systems differs significantly from other metal carbonate formation processes [12].

Temperature and pH Effects on Exchange Processes

Temperature variations significantly influence ligand exchange rates in scandium carbonate systems [8] [13]. Studies conducted at temperatures ranging from 298 to 318 Kelvin show exponential increases in exchange rate constants with temperature, following Arrhenius behavior [8]. The temperature dependence of equilibrium constants demonstrates that scandium carbonate complex formation becomes less thermodynamically favorable at elevated temperatures [14].

pH effects on ligand exchange mechanisms are particularly pronounced in scandium carbonate systems [13] [15]. In strongly acidic conditions, scandium exists primarily as the octahydrated cation, while at higher pH values, hydrolysis products and carbonate complexes become increasingly important [13] [6]. The transition between different coordination environments occurs gradually over a pH range of approximately two units, indicating multiple overlapping equilibria [15].

Ring-Opening Polymerization Catalysis

Scandium(III) carbonate and related scandium complexes have emerged as highly effective catalysts for ring-opening polymerization reactions, particularly in the synthesis of biodegradable polymers [16] [17]. The unique electronic and steric properties of scandium(III) centers contribute to their exceptional catalytic performance in these transformations [16] [17].

Lactone Polymerization Activity

Scandium triflate and related scandium complexes demonstrate remarkable activity in the ring-opening polymerization of lactones through a coordination-insertion mechanism [16]. The catalytic cycle involves initial coordination of the lactone monomer to the scandium center, followed by ring-opening through nucleophilic attack by an alcohol initiator [16]. This process results in the formation of well-defined polyesters with controlled molecular weights and narrow polydispersity indices [16].

Scandium phosphasalen complexes represent a specialized class of catalysts for lactone polymerization, exhibiting distinct reactivity patterns compared to other rare earth catalysts [17]. These complexes are particularly effective for epsilon-caprolactone polymerization, producing polymers with excellent control over molecular weight and end-group fidelity [17]. The scandium center in these systems maintains a coordination number of six throughout the catalytic cycle, facilitating efficient monomer insertion [17].

Lactide Polymerization Mechanisms

The behavior of scandium catalysts in lactide polymerization differs significantly from their lactone polymerization activity [17]. Scandium phosphasalen complexes are inactive for lactide polymerization under standard conditions, instead forming rare single-monomer insertion products that resist further reaction with additional lactide molecules [17]. This unique reactivity pattern has been attributed to the smaller ionic radius of scandium compared to yttrium and other rare earth metals [17].

| Catalyst Type | Lactone Activity | Lactide Activity | Coordination Number |

|---|---|---|---|

| Scandium Phosphasalen | Active | Inactive | 6 |

| Yttrium Phosphasalen | Active | Highly Active | 8-9 |

| Scandium Triflate | Active | Limited | 6 |

Mechanistic studies using density functional theory have revealed the molecular basis for the distinct reactivity patterns observed with scandium catalysts [17]. The smaller coordination sphere of scandium creates a more congested environment around the metal center, hindering the approach of bulky lactide monomers while still accommodating smaller lactone substrates [17]. This size selectivity represents a unique feature of scandium-based polymerization catalysts [17].

Cyclic Carbonate Polymerization

Scandium complexes have shown promising activity in the ring-opening polymerization of cyclic carbonates, a reaction of significant importance for the synthesis of polycarbonates [18] [19]. The polymerization of cyclic ethylene carbonate using scandium-containing catalysts proceeds through a coordination-insertion mechanism similar to lactone polymerization [19]. Kinetic studies have demonstrated that the reaction rate depends on both monomer concentration and catalyst loading, with optimal conditions yielding high molecular weight polycarbonates [19].

The thermodynamic and kinetic factors governing cyclic carbonate polymerization have been extensively studied using various scandium catalyst systems [18] [19]. The activation energy for ring-opening decreases significantly in the presence of scandium catalysts compared to uncatalyzed reactions, indicating efficient catalytic turnover [19]. Temperature effects show that moderate heating (80-120 degrees Celsius) provides optimal balance between reaction rate and polymer molecular weight [18].

Catalytic Mechanism and Selectivity

Density functional theory calculations have provided detailed mechanistic insights into scandium-catalyzed ring-opening polymerization reactions [20] [21]. The insertion of carbon dioxide into scandium-alkyl bonds proceeds through distinct transition states depending on the nature of the alkyl group [20] [12]. For scandium-hydride bonds, insertion occurs through direct nucleophilic attack with minimal geometric distortion of the carbon dioxide molecule [12]. In contrast, scandium-methyl bond insertion requires Lewis acid activation of carbon dioxide, resulting in higher activation barriers [12].

The selectivity patterns observed in scandium-catalyzed polymerization reactions reflect the unique coordination preferences of the scandium(III) center [21] [16]. The preference for six-coordinate geometry limits the number of accessible coordination sites for monomer binding, leading to highly controlled polymerization processes [16] [17]. This coordination constraint also contributes to the excellent molecular weight control observed with scandium catalysts [16].

Supramolecular Assembly Processes

Scandium(III) carbonate participates in various supramolecular assembly processes that lead to the formation of extended coordination networks and porous materials [22] [23] [24]. These assembly processes are driven by a combination of coordination bonds, hydrogen bonding interactions, and aromatic stacking forces [24] [25].

Coordination Polymer Formation

Scandium-based coordination polymers demonstrate remarkable structural diversity, ranging from one-dimensional chains to three-dimensional frameworks [22] [23] [24]. The formation of these extended structures depends critically on the nature of the organic ligands employed and the reaction conditions [23] [24]. Hydrothermal synthesis methods have proven particularly effective for generating crystalline scandium coordination polymers with well-defined structures [22] [23].

Two-dimensional layered coordination polymers can be prepared using scandium carbonate precursors in combination with appropriate organic linkers [23] [24]. These materials exhibit interesting phase transformation behavior, with single crystals of one polymorph converting to another under specific temperature conditions [23]. The structural transformation involves changes in hydrogen bonding patterns between framework layers and guest water molecules [23].

Framework Stability and Guest Interactions

The stability of scandium-based supramolecular assemblies varies significantly depending on the nature of intramolecular and intermolecular interactions [23] [24]. Frameworks incorporating strong hydrogen bonding networks demonstrate enhanced stability toward solvent exposure and thermal treatment [23]. In contrast, structures relying primarily on weak van der Waals interactions show limited stability under ambient conditions [23].

| Structure Type | Dimensionality | Stability | Guest Capacity |

|---|---|---|---|

| Layered Network | 2D | Moderate | Limited |

| Framework Structure | 3D | High | Significant |

| Chain Assembly | 1D | Low | Minimal |

Guest molecule interactions play a crucial role in determining the overall stability and properties of scandium supramolecular assemblies [24] [25]. Water molecules can function as both structure-directing agents and guests within the framework cavities [24]. The removal or addition of guest molecules often triggers structural transformations that can be reversible under appropriate conditions [23] [24].

Hydrogen Bonding Networks

Hydrogen bonding interactions provide the primary driving force for supramolecular assembly in many scandium carbonate systems [25] [26]. The formation of discrete capsule structures through head-to-head association of organic ligands creates well-defined cavities that can accommodate guest molecules [26]. These assemblies demonstrate remarkable selectivity for specific guest species based on size and hydrogen bonding complementarity [26].

The extended structures of scandium supramolecular assemblies often feature complex hydrogen bonding networks that include multiple types of interactions [25] [26]. Nitrogen-hydrogen to oxygen bonds, oxygen-hydrogen to oxygen bonds, and weaker carbon-hydrogen to oxygen contacts all contribute to the overall stability of these assemblies [25]. The cooperative nature of these interactions results in robust three-dimensional networks with significant porosity [26].

Catalytic Applications of Assembled Structures

Scandium coordination polymers and supramolecular assemblies have found applications as heterogeneous catalysts for various organic transformations [22] [23]. The Lewis acidic nature of the scandium centers, combined with the accessibility provided by the porous framework structure, creates effective catalytic sites for substrate activation [22] [23]. Cyanosilylation reactions of aromatic aldehydes proceed efficiently using activated scandium coordination polymer catalysts [22] [23].

The catalytic activity of these assembled structures depends on several factors, including the coordination environment of the scandium centers, the pore size and accessibility, and the stability of the framework under reaction conditions [22] [23]. Catalysts prepared using microwave-assisted synthesis methods often exhibit enhanced activity compared to those prepared through conventional hydrothermal routes [22]. This enhancement has been attributed to reduced particle size and increased surface area in the microwave-prepared materials [22].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

5809-49-4